Phenazepam-d4

Overview

Description

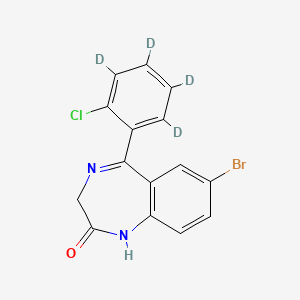

Phenazepam-d4 is a deuterated analog of Phenazepam, a 1,4-benzodiazepine derivative characterized by a bromine substitution at the R7 position of its core structure . The deuterium atoms in this compound replace four hydrogen atoms, typically at non-pharmacologically active sites, which increases its molecular mass without altering its chemical reactivity. This modification makes it an ideal internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) in clinical toxicology, forensic investigations, and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazepam-d4 involves the incorporation of deuterium atoms into the phenazepam molecule. The general synthetic route for phenazepam includes the acylation of substituted aniline with benzoyl chloride, followed by cyclization and subsequent purification steps . The deuterated version, this compound, is synthesized by using deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent conditions to ensure the purity and yield of the final product. The use of high-purity deuterated reagents and solvents is crucial in the industrial synthesis to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Phenazepam-d4, like other benzodiazepines, undergoes various chemical reactions, including:

Oxidation: Phenazepam can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert phenazepam to its corresponding amine derivatives.

Substitution: Halogenation and other substitution reactions can modify the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, amine derivatives, and halogenated compounds. These products are often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to determine their structure and purity .

Scientific Research Applications

Phenazepam-d4 is widely used in scientific research, particularly in the fields of analytical chemistry and forensic toxicology. Its primary application is as an internal standard for the quantification of phenazepam in biological samples, such as blood and urine . This is crucial for accurate measurement and analysis in toxicological studies and clinical testing. Additionally, this compound is used in pharmacokinetic studies to understand the metabolism and distribution of phenazepam in the body .

Mechanism of Action

Phenazepam-d4, like phenazepam, exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to sedative and anxiolytic effects. Phenazepam enhances the binding of GABA to its receptors, increasing the inhibitory effects and resulting in reduced neuronal excitability . This mechanism is similar to other benzodiazepines, which also target GABA receptors to produce their therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Deuterated Benzodiazepines

Deuterated benzodiazepines are critical for minimizing matrix effects and improving analytical accuracy. Below is a detailed comparison of Phenazepam-d4 with structurally and functionally related compounds.

Structural and Functional Similarities

- Core Structure : Like this compound, deuterated analogs such as clonazepam-d4 , midazolam-d4 , and lorazepam-d4 retain the 1,4-benzodiazepine backbone. Subtle structural differences (e.g., halogen substitutions, side chains) dictate their parent drugs’ pharmacological profiles .

- Deuterium Substitution: Deuterium is typically incorporated into metabolically stable positions (e.g., aromatic rings or methyl groups) to avoid isotopic interference during analysis. For example, this compound’s deuterium placement ensures distinct mass spectral separation from non-deuterated Phenazepam .

Analytical Performance and Challenges

Notable Findings:

- Isotopic Interference : Benzodiazepines with chlorine (e.g., clonazepam) exhibit strong M+3/M+4 isotopic clusters, complicating analysis. This compound and clonazepam-d4 require alternative multiple reaction monitoring (MRM) transitions (e.g., M+5 or M+6 ions) to mitigate this .

- Sensitivity : Midazolam-d4 and flubromazolam-d4 show higher sensitivity in derivatized forms due to optimized peak symmetry, whereas this compound may require higher IS concentrations to offset matrix effects .

Pharmacokinetic and Metabolic Considerations

For example:

- Phenazepam : Long half-life (15–60 hours) due to active metabolites; this compound aids in tracking these metabolites in prolonged exposure cases .

- Clonazepam: Shorter half-life (18–50 hours) but potent anticonvulsant effects; clonazepam-d4 is essential for differentiating parent drug from 7-aminoclonazepam in urine screens .

Research and Application Highlights

- Forensic Toxicology : this compound is prioritized in postmortem studies due to Phenazepam’s association with recreational misuse and overdose .

- Drug Development : Deuterated standards like this compound are used to validate bioequivalence studies of generic benzodiazepines, ensuring regulatory compliance .

Biological Activity

Phenazepam-d4 is a deuterated analog of the benzodiazepine phenazepam, primarily utilized in research and forensic applications. Its biological activity is closely related to its interaction with the GABAergic system, which plays a crucial role in the central nervous system's inhibitory processes. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Target Receptor

this compound acts primarily on the GABA (A) receptor , functioning as a positive allosteric modulator . This modulation enhances the effects of GABA, leading to increased inhibitory neurotransmission in the brain.

Biochemical Pathways

The compound influences several biochemical pathways, with a primary focus on the GABAergic system . By enhancing GABA receptor activity, this compound exhibits sedative and anxiolytic properties similar to its parent compound .

Pharmacokinetics

Absorption and Distribution

this compound is rapidly absorbed into the bloodstream following administration. Its pharmacokinetic profile suggests a prolonged half-life, similar to that of phenazepam, which can extend up to 60 hours .

Metabolism

The compound is metabolized predominantly in the liver, where it undergoes various transformations, including oxidation and reduction reactions. These metabolic processes yield hydroxylated metabolites and amine derivatives, which are crucial for understanding its pharmacological effects .

Case Study 1: Forensic Toxicology

In forensic toxicology applications, this compound serves as an internal standard for quantifying phenazepam levels in biological samples such as blood and urine. A study highlighted its utility in detecting phenazepam in cases of suspected overdose or poisoning. In one instance, blood concentrations of phenazepam were found to range from 0.022 mg/L to 0.85 mg/L , indicating significant impairment in subjects .

Case Study 2: Benzodiazepine Poisoning

A retrospective cohort study involving 12,893 patients with benzodiazepine poisoning revealed a significant association between benzodiazepine use and an increased risk of acute pancreatitis (HR = 5.33). This underscores the potential risks associated with compounds like this compound when misused or abused .

Research Applications

This compound is extensively utilized in scientific research for various applications:

- Analytical Chemistry : It serves as an internal standard in quantitative analyses of phenazepam in biological fluids.

- Pharmacokinetics Studies : The compound aids in understanding drug metabolism and bioavailability through various extraction methods .

- Toxicology Research : It is used to investigate the effects and interactions of benzodiazepines in clinical settings.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Target Receptor | GABA (A) Receptor |

| Mechanism | Positive allosteric modulation |

| Half-Life | Up to 60 hours |

| Primary Metabolism Site | Liver |

| Key Effects | Sedative, anxiolytic |

| Research Applications | Forensic toxicology, analytical chemistry |

Q & A

Basic Research Questions

Q. What analytical methodologies are most effective for detecting and quantifying Phenazepam-d4 in biological matrices?

this compound, a deuterated analog of phenazepam, is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Due to its isotopic pattern (Cl isotopes), interference from endogenous compounds can occur at M+3/M+4 ions. Researchers should select MRM transitions for M+5 or M+6 ions to minimize interference . Method validation must include specificity, sensitivity (LOQ ≤ 1 ng/mL), and matrix effect assessments using deuterated internal standards (e.g., midazolam-d4) to ensure accuracy .

Q. How should researchers design controlled experiments to study the pharmacokinetics of this compound?

A robust experimental design includes:

- Population/Model Selection : Use in vitro (e.g., hepatocyte metabolism) and in vivo (rodent) models to assess metabolic stability and bioavailability.

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–10 µM) to determine linearity and saturation kinetics.

- Control Groups : Include non-deuterated phenazepam to compare metabolic rates and isotopic effects .

- Data Collection : Use standardized protocols for blood/tissue sampling intervals (e.g., 0, 1, 3, 6, 12 hours post-administration) .

Q. What statistical approaches are critical for analyzing this compound metabolism data?

- Parametric Tests : Apply t-tests or ANOVA to compare means across treatment groups, ensuring normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test).

- Error Analysis : Calculate standard deviation or standard error for replicates (n ≥ 3) and include error bars in dose-response graphs .

- Nonlinear Regression : Use software like GraphPad Prism to model enzyme kinetics (e.g., Michaelis-Menten parameters) from LC-MS/MS data .

Advanced Research Questions

Q. How can isotopic interference in MRM assays for this compound be systematically addressed?

Interference arises from overlapping isotopic clusters (e.g., Cl isotopes). Mitigation strategies include:

- Alternative Transitions : Prioritize transitions with higher mass shifts (M+5/M+6) to avoid spectral overlap .

- Collision Energy Optimization : Adjust collision-induced dissociation (CID) energy to favor unique product ions.

- Internal Standard Spiking : Increase concentrations of deuterated internal standards (e.g., this compound) to outcompete background noise .

Q. What methodologies resolve contradictions in reported metabolic half-lives of this compound across studies?

Discrepancies often stem from differences in:

- Enzyme Sources : Human vs. rodent cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP3A2).

- Experimental Conditions : pH, temperature, and cofactor concentrations (NADPH) in microsomal assays. Researchers should replicate studies using harmonized protocols (e.g., FDA guidance on in vitro metabolism) and perform meta-analyses to identify confounding variables .

Q. How can researchers optimize derivatization protocols to enhance this compound detection sensitivity?

Derivatization with agents like TBDMS (tert-butyldimethylsilyl) improves volatility and ionization efficiency. Key steps:

- Reagent Ratio : Use a 2:1 molar excess of TBDMS to analyte to ensure complete derivatization.

- Reaction Time : Optimize incubation (30–60 min at 70°C) to balance yield and degradation.

- Validation : Compare derivatized vs. underivatized analyte responses using LC-MS/MS to quantify sensitivity gains .

Q. What strategies ensure reproducibility in cross-laboratory studies of this compound’s neuropharmacological effects?

- Standardized Materials : Distribute validated reference standards (e.g., Cerilliant Corporation) to all participating labs.

- Blinded Analysis : Implement double-blinding for sample processing and data interpretation.

- Inter-Lab Calibration : Use Z-score analysis to harmonize LC-MS/MS results across instruments .

Q. Methodological Frameworks

Q. How can the PICO framework be applied to formulate research questions on this compound’s therapeutic efficacy?

- Population (P) : Patients with anxiety disorders refractory to first-line treatments.

- Intervention (I) : this compound at 1–2 mg/day.

- Comparison (C) : Non-deuterated phenazepam or diazepam.

- Outcome (O) : Reduction in Hamilton Anxiety Scale scores at 4 weeks. This framework ensures alignment with clinical relevance and feasibility .

Q. What role do the FINER criteria play in evaluating this compound research proposals?

- Feasible : Adequate access to deuterated analogs and LC-MS/MS infrastructure.

- Interesting : Novelty in studying isotopic effects on GABA receptor binding.

- Novel : First-in-human pharmacokinetic studies.

- Ethical : Compliance with IRB protocols for human/animal trials.

- Relevant : Addresses gaps in benzodiazepine metabolism literature .

Q. Data Reporting and Ethics

Q. How should researchers present raw and processed data for this compound studies in publications?

- Raw Data : Include in appendices (e.g., .csv files of LC-MS/MS peak areas).

- Processed Data : Summarize in tables with mean ± SD, p-values, and effect sizes.

- Spectroscopic Evidence : Provide NMR/MS spectra in supplementary materials, annotated with key peaks (e.g., deuterium incorporation at C-2) .

Q. What ethical considerations are unique to human studies involving this compound?

Properties

IUPAC Name |

7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQQJSWIRRRL-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.